CID 131869233
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Overview
Description
The compound with the identifier “CID 131869233” is a chemical entity listed in the PubChem database
Preparation Methods
The synthetic routes and reaction conditions for the preparation of CID 131869233 involve several steps. The preparation methods typically include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
CID 131869233 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
CID 131869233 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 131869233 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
CID 131869233 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can help identify the specific properties and potential advantages of this compound over other compounds.
References
Properties
CAS No. |
1219794-58-7 |
---|---|
Molecular Formula |
C6H12NaO3 |
Molecular Weight |
161.18 g/mol |
InChI |
InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/i1D2,2D2,3D2; |
InChI Key |
RECSGXMAOMHKMW-LRDWTYOMSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])C([2H])([2H])CO.[Na] |
Canonical SMILES |
C(CCC(=O)O)CCO.[Na] |
Origin of Product |
United States |
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